2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol
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Overview
Description
2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol is an organic compound with the molecular formula C7H14O2 It features a cyclopropyl group attached to a hydroxymethyl group and a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethanol with acetone in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the desired compound through a nucleophilic addition mechanism.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form cyclopropylpropan-2-ol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Cyclopropylcarboxylic acid.
Reduction: Cyclopropylpropan-2-ol.
Substitution: Cyclopropylmethyl halides.
Scientific Research Applications
2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropyl group provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanemethanol: Similar structure but lacks the propan-2-ol moiety.
Cyclopropylmethanol: Contains a cyclopropyl group attached to a methanol group.
Cyclopropylpropan-2-ol: Similar structure but lacks the hydroxymethyl group.
Uniqueness
2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol is unique due to the presence of both a hydroxymethyl group and a propan-2-ol moiety attached to a cyclopropyl ring. This combination of functional groups provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1547067-75-3 |
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Molecular Formula |
C7H14O2 |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
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